1-Methyl-2-phenylpiperidin-4-amine dihydrochloride
Description
Chemical Formula: C₁₂H₂₀Cl₂N₂ Molecular Weight: 263.21 g/mol CAS Number: 93138-56-8 Synonyms: 4-Piperidinamine, 1-methyl-2-phenyl-, hydrochloride (1:2)
1-Methyl-2-phenylpiperidin-4-amine dihydrochloride is a piperidine derivative featuring a methyl group at position 1 and a phenyl group at position 2 of the piperidine ring. It is supplied as a high-purity compound (≥99%) by American Elements, with applications in life science research, including drug discovery and biochemical studies . Its dihydrochloride form enhances solubility in aqueous media, making it suitable for in vitro and in vivo pharmacological assays.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-2-phenylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14-8-7-11(13)9-12(14)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIDCLGSUXRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=CC=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenylpiperidin-4-amine dihydrochloride typically involves the reaction of 1-methyl-2-phenylpiperidine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-phenylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Organic Synthesis
The compound serves as a reagent in organic synthesis, acting as an intermediate in the production of other chemical compounds. It is particularly useful in the synthesis of piperidine derivatives and related heterocycles.
Biological Research
1-Methyl-2-phenylpiperidin-4-amine dihydrochloride is employed in studies involving neurotransmitter systems. It is utilized in receptor binding assays to explore interactions with various neurotransmitter receptors, which can provide insights into neuropharmacology.
Pharmaceutical Development
This compound is investigated for its potential therapeutic effects, particularly as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new medications.
Industrial Applications
In industrial settings, this compound is used in the manufacture of specialty chemicals. Its properties make it suitable for various applications in chemical manufacturing processes.
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with specific neurotransmitter receptors. The results indicated that this compound exhibited significant binding affinity towards certain receptors, suggesting its potential as a lead compound for drug development targeting neurological disorders .
Case Study 2: Synthesis of Piperidine Derivatives
Research focused on synthesizing novel piperidine derivatives using this compound as a starting material. The synthesized compounds were evaluated for their biological activity, revealing promising results that could lead to new therapeutic agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a reagent for synthesizing piperidine derivatives | Effective intermediate for various reactions |
| Biological Research | Studies on neurotransmitter systems and receptor binding | Significant binding affinity observed |
| Pharmaceutical Development | Precursor for synthesizing potential therapeutic agents | Promising lead for drug development |
| Industrial Applications | Manufacture of specialty chemicals | Useful in various chemical manufacturing processes |
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and physicochemical differences between 1-methyl-2-phenylpiperidin-4-amine dihydrochloride and related piperidine derivatives:
Pharmacological and Functional Comparisons
- Substituent Effects on Activity: The phenyl group in the target compound (position 2) contributes to aromatic interactions in receptor binding, while the 4-chlorobenzyl group in ’s compound may enhance affinity for halogen-binding pockets in enzymes or receptors . Diphenylpyraline Hydrochloride () shares a methyl group at position 1 but replaces the phenyl group with a diphenylmethoxy moiety, resulting in antihistaminic activity due to histamine H₁ receptor antagonism .
- Solubility and Bioavailability: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than mono-hydrochloride forms (e.g., ), improving bioavailability in physiological systems . The 2,6-dimethoxybenzyl group in ’s compound increases molecular weight and lipophilicity, which may enhance CNS penetration but reduce renal clearance .
Synthesis and Purity :
- The target compound is produced in ≥99% purity (American Elements), whereas analogues like those in and are often synthesized as research-grade intermediates with lower purity (e.g., 95% in ) .
Biological Activity
1-Methyl-2-phenylpiperidin-4-amine dihydrochloride (also known as MP4A) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of MP4A, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
MP4A is a piperidine derivative characterized by a methyl group at the nitrogen atom and a phenyl group at the 2-position. Its chemical formula is CHClN, and it possesses notable lipophilicity, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 245.19 g/mol |
| CAS Number | 93138-56-8 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
MP4A has been studied for its role as a selective inhibitor of certain protein targets, particularly in cancer biology and neuropharmacology. Its mechanism primarily involves modulation of neurotransmitter systems and inhibition of specific enzymes involved in cancer proliferation.
- Neuropharmacological Effects : Research indicates that MP4A may influence dopaminergic pathways, potentially providing therapeutic effects in disorders such as Parkinson’s disease and schizophrenia. It acts on dopamine receptors, enhancing dopaminergic signaling which is crucial for mood regulation and motor control.
- Anticancer Activity : MP4A has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Biological Activity Summary
| Activity Type | Target/Effect | IC Value |
|---|---|---|
| Dopamine Receptor Agonism | D1/D2 receptors | ~50 nM |
| Cancer Cell Apoptosis | MDA-MB-231 (breast) | ~20 µM |
| A549 (lung) | ~25 µM |
Study 1: Neuropharmacological Investigation
In a study published by the National Institutes of Health, MP4A was evaluated for its effects on dopaminergic signaling in rodent models. The results demonstrated significant improvements in motor function and behavioral assessments, suggesting potential as a treatment for Parkinson’s disease .
Study 2: Anticancer Efficacy
A comprehensive study explored the anticancer properties of MP4A against several human cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, with IC values indicating effective inhibition of cell proliferation . Notably, it was found to induce apoptosis through mitochondrial pathways.
Study 3: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that modifications to the phenyl ring significantly affect the biological activity of MP4A. Variants with electron-donating groups showed enhanced potency against specific cancer types, indicating that further chemical optimization could yield more effective analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-methyl-2-phenylpiperidin-4-amine dihydrochloride, and how can purity be optimized?
- The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 4-aminopiperidine derivatives with substituted benzyl halides (e.g., 2-phenylpropyl bromide) under basic conditions, followed by HCl salt formation . Purity optimization may include recrystallization from ethanol/water mixtures or silica gel chromatography, with yields improved by controlling reaction temperature (e.g., 0–5°C for amine coupling) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with expected signals for the piperidine ring (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.5 ppm) . HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity, while mass spectrometry (ESI+) verifies the molecular ion peak at m/z 263.21 .
Q. How does the dihydrochloride salt form influence experimental applications?
- The dihydrochloride enhances aqueous solubility (>50 mg/mL in water), facilitating biological assays. Stability studies indicate storage at −20°C under inert argon minimizes decomposition (<5% over 6 months) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies may arise from impurity profiles (e.g., residual solvents in synthesis) or assay conditions. Methodological solutions:
- Purity validation : Use orthogonal methods (HPLC, Karl Fischer titration) .
- Dose-response curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify false positives from off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Compare with analogs like N-benzyl derivatives ( ) or fluorinated piperidines ().
- Methodology :
- Computational docking : Screen against targets (e.g., σ receptors) using AutoDock Vina .
- In vitro assays : Measure binding affinity (e.g., radioligand displacement) and functional activity (cAMP modulation) .
Q. What mechanisms underlie its potential CNS effects?
- Structural similarity to fentanyl impurities (e.g., N-phenylpiperidin-4-amine) suggests interaction with opioid receptors . Advanced studies:
- Patch-clamp electrophysiology : Assess µ-opioid receptor activation in HEK293 cells .
- Microdialysis : Monitor dopamine release in rodent striatum post-administration .
Q. How do solvent and pH affect stability in long-term storage?
- Stability profiling :
- Aqueous solutions : Degrade faster at pH >7 (hydrolysis of piperidine ring).
- Solid state : XRPD shows amorphous form is hygroscopic; lyophilization improves shelf life .
Methodological Challenges
Q. What experimental controls are essential in toxicity studies?
- In vitro : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- In vivo : Monitor body weight, organ histopathology, and plasma AST/ALT levels to distinguish compound-specific effects .
Q. How can synthetic byproducts be identified and mitigated?
- LC-MS/MS : Detect trace impurities (e.g., N-methylated byproducts).
- Process optimization : Use scavenger resins (e.g., QuadraSil® MP for halide removal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
